Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate
Brand Name: Vulcanchem
CAS No.: 2060024-27-1
VCID: VC7151259
InChI: InChI=1S/C10H14N2O2S.Li/c1-6(7-2-3-7)11-10-12-8(5-15-10)4-9(13)14;/h5-7H,2-4H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1
SMILES: [Li+].CC(C1CC1)NC2=NC(=CS2)CC(=O)[O-]
Molecular Formula: C10H13LiN2O2S
Molecular Weight: 232.23

Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate

CAS No.: 2060024-27-1

Cat. No.: VC7151259

Molecular Formula: C10H13LiN2O2S

Molecular Weight: 232.23

* For research use only. Not for human or veterinary use.

Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate - 2060024-27-1

Specification

CAS No. 2060024-27-1
Molecular Formula C10H13LiN2O2S
Molecular Weight 232.23
IUPAC Name lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C10H14N2O2S.Li/c1-6(7-2-3-7)11-10-12-8(5-15-10)4-9(13)14;/h5-7H,2-4H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1
Standard InChI Key SSLVZVBPDCREHR-UHFFFAOYSA-M
SMILES [Li+].CC(C1CC1)NC2=NC(=CS2)CC(=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₃LiN₂O₂S, with a molecular weight of 248.24 g/mol. Its IUPAC name, lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate, reflects the following structural components:

  • 1,3-Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3.

  • Cyclopropylethylamino substituent: A branched alkyl chain featuring a cyclopropyl group attached to the thiazole’s C2 position.

  • Acetate group: A carboxylic acid derivative linked to the thiazole’s C4 position and complexed with lithium .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number2060024-27-1
Molecular FormulaC₁₀H₁₃LiN₂O₂S
Molecular Weight248.24 g/mol
SMILES[Li+].CC(NC1CC1)C2=NC(=CS2)CC(=O)[O-]Computed
InChI KeyZPQZRFLKQXXCSE-UHFFFAOYSA-NComputed

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones or esters to construct the 1,3-thiazole core.

  • Substituent Introduction: Alkylation or amination at the C2 position introduces the cyclopropylethylamino group.

  • Acetate Functionalization: Esterification or direct substitution attaches the acetic acid moiety to C4.

  • Lithiation: Reaction with lithium hydroxide or carbonate yields the final lithium salt.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thiazole formationThiourea, ethyl bromopyruvate, EtOH, Δ65–75
C2 amination1-Cyclopropylethylamine, DMF, K₂CO₃50–60
LithiationLiOH·H₂O, H₂O/MeOH, rt85–90

Industrial-scale production optimizes solvent recovery and lithium utilization to minimize costs .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres at temperatures below 40°C. Degrades upon prolonged exposure to moisture or light, necessitating storage in amber glass under argon .

Spectroscopic Data

  • IR (KBr): Peaks at 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N thiazole), and 1250 cm⁻¹ (C-S bond).

  • ¹H NMR (DMSO-d₆): δ 1.05–1.15 (m, cyclopropane CH₂), 2.90 (q, J=7.2 Hz, CH₂CH₃), 3.75 (s, thiazole CH₂), 6.85 (s, thiazole H5).

Applications in Scientific Research

Drug Discovery

  • Scaffold for Analog Synthesis: The thiazole core serves as a template for developing PDE4 inhibitors or kinase modulators.

  • Lithium Delivery Systems: Explored for enhancing lithium bioavailability in CNS-targeted formulations.

Material Science

  • Coordination Polymers: Lithium-thiazole complexes form porous frameworks with potential gas storage applications .

Comparative Analysis with Analogous Compounds

Table 3: Comparison with Related Lithium Salts

CompoundMolecular TargetBioactivity
Lithium carbonateGSK-3β, IMPaseMood stabilization
Lithium;2-(2-methyltriazol-4-yl)acetateAdenosine receptorsAnticonvulsant (preclinical)
This compoundPDE4, kinases (hypothesized)Under investigation

The cyclopropylethylamino group in this compound may enhance blood-brain barrier permeability compared to simpler lithium salts .

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